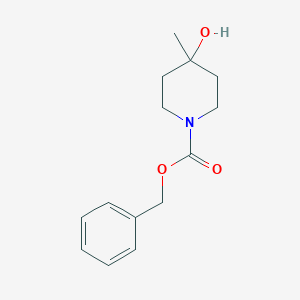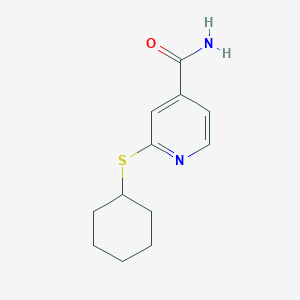
5,5-Dimethyl-4-(2-(propan-2-ylidene)hydrazinyl)oxazol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one is a heterocyclic compound with a unique structure that includes an oxazole ring substituted with a hydrazinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxazole derivatives.
科学研究应用
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include:
- 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1H-pyrazole
- 5,5-Dimethyl-4-(2-(propan-2-ylidene)hydrazinyl)oxazol-2(5H)-one
Uniqueness
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
160155-04-4 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12) |
InChI 键 |
WGEODTLHFLNYMC-UHFFFAOYSA-N |
SMILES |
CC(=NN=C1C(OC(=O)N1)(C)C)C |
手性 SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
规范 SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
同义词 |
2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



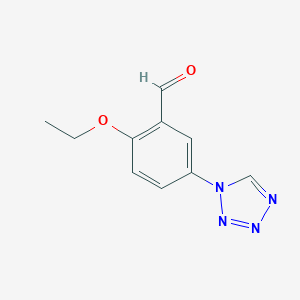
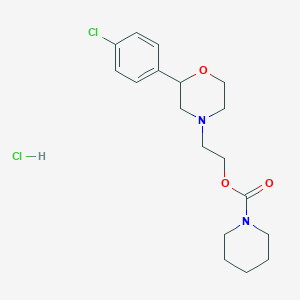
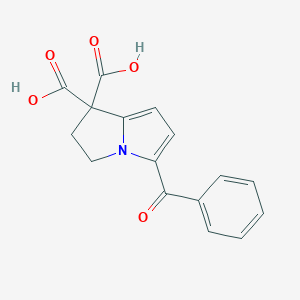
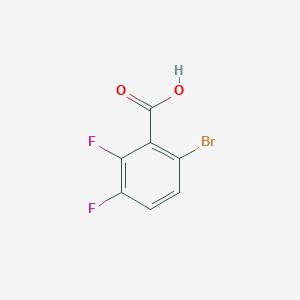
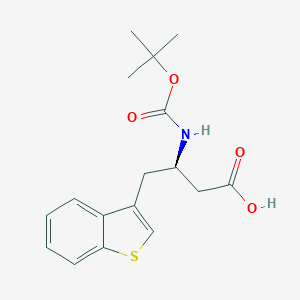
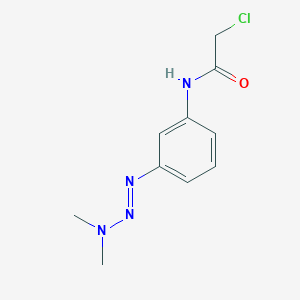
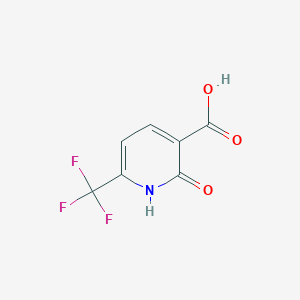
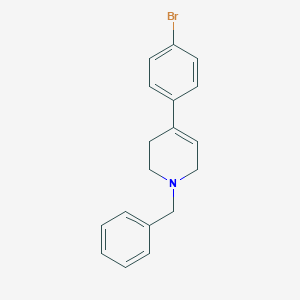
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)


